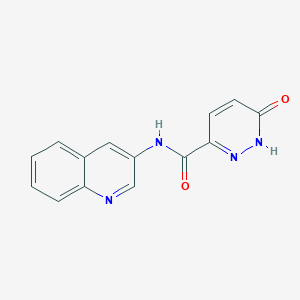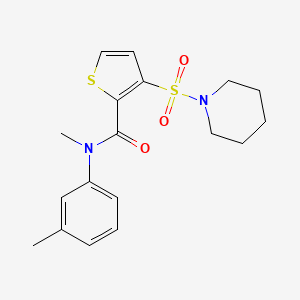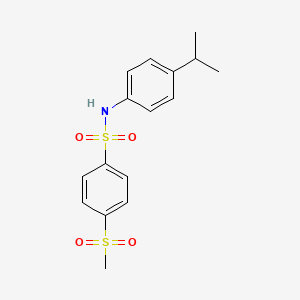![molecular formula C14H13N3O2S B7561883 2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is an intriguing chemical compound with a complex structure, reflecting its diverse range of potential applications. This compound features a thiazolidine ring, a nitrile group, and a substituted acetamide moiety, making it a topic of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide typically involves the condensation of appropriate precursor molecules. One common method includes the reaction of 2-aminothiazolidin-4-one with cyanomethylidene compounds under acidic or basic conditions. Temperature, solvent choice, and reaction time are critical parameters influencing yield and purity.
Industrial Production Methods
For industrial-scale production, continuous flow techniques or batch reactors might be employed. These methods ensure consistent product quality and efficient use of resources. Industrial synthesis also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction processes may target the nitrile or ketone groups, employing reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazolidine ring or the acetamide moiety. Typical reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: Hydrogen peroxide, mCPBA.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products depend on the specific reactions and conditions but often include sulfoxides, sulfones, reduced nitriles or ketones, and various substituted thiazolidinones.
科学的研究の応用
Chemistry
In chemistry, 2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is studied for its potential as a building block in synthetic organic chemistry, particularly in the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound's structural features make it a candidate for the development of new drugs, especially those targeting enzyme inhibition or receptor modulation. Its potential bioactivity is being explored in various therapeutic areas, including cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
作用機序
The exact mechanism of action for this compound in biological systems can involve multiple pathways. Generally, it interacts with specific molecular targets, such as enzymes or receptors, altering their activity. This can modulate biochemical pathways related to its therapeutic effects. For instance, it might inhibit a key enzyme in a disease pathway or bind to a receptor to alter cellular signaling.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione Derivatives: Known for their use in antidiabetic drugs.
Nitrile-containing Compounds: Often employed in pharmaceuticals for their bioactive properties.
Substituted Acetamides: Common in various drug molecules for their versatile biological activities.
Uniqueness
2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups. This specific structure offers a diverse range of chemical reactivity and potential bioactivity, which is not typically found in similar individual compounds.
There you have it! A deep dive into a complex and fascinating compound. If there’s anything specific you’re curious about, feel free to ask.
特性
IUPAC Name |
2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-2-4-11(5-3-10)16-12(18)8-17-13(19)9-20-14(17)6-7-15/h2-6H,8-9H2,1H3,(H,16,18)/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEQGIQNJHSVAG-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC2=CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN\2C(=O)CS/C2=C\C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)


![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B7561895.png)
